molecular formula C6H10N2O B14668321 Carbonocyanidic amide, diethyl- CAS No. 37174-03-1

Carbonocyanidic amide, diethyl-

Cat. No.: B14668321
CAS No.: 37174-03-1
M. Wt: 126.16 g/mol
InChI Key: DKXMBLXQZGZEHR-UHFFFAOYSA-N
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Description

Carbonocyanidic amide, diethyl- (CAS TBD), also known as diethyl cyanocarbonimidate, is a specialized amide derivative characterized by a nitrile group (-CN) and two ethyl substituents on the nitrogen atom. This compound is structurally unique due to its combination of a cyanocarbonimidate backbone and diethylamine moieties, which influence its reactivity and applications.

Properties

IUPAC Name

1-cyano-N,N-diethylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-8(4-2)6(9)5-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXMBLXQZGZEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465676
Record name Carbonocyanidic amide, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-03-1
Record name Carbonocyanidic amide, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonocyanidic amide, diethyl- can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione . The reaction typically occurs under mild conditions and can yield high purity products.

Industrial Production Methods

In industrial settings, the production of Carbonocyanidic amide, diethyl- often involves the use of high-efficiency coupling reagents and catalysts to ensure high yields and purity. Methods such as electrosynthesis have been explored for their green chemistry benefits, offering a more sustainable approach to amide synthesis .

Chemical Reactions Analysis

Types of Reactions

Carbonocyanidic amide, diethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, heat.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Hydrolysis: Carboxylic acid and ammonia or amine.

    Reduction: Corresponding amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

Dimethyl Acetamide (DMAC)

  • Structure : Contains two methyl groups instead of ethyl (N,N-dimethylacetamide).
  • Synthesis : Typically synthesized via acetylation of dimethylamine.
  • Properties : Lower steric hindrance than diethyl derivatives, leading to higher reactivity in nucleophilic substitutions.
  • Applications : Widely used as a solvent in polymer production and pharmaceuticals.
  • Health Risks : DMAC is regulated due to hepatotoxicity and reproductive risks .

2-(Diethylamino)-N,N-Diphenylacetamide

  • Structure: Features diethylamino and diphenyl groups on the acetamide backbone.
  • Synthesis : Likely synthesized via condensation of diethylamine with substituted phenylacetic acid derivatives.
  • Reactivity : The diphenyl groups introduce significant steric hindrance, reducing reaction rates in hydrolysis compared to less hindered amides .

N-Benzyl-2-(Diethylamino)Acetanilide Hydrochloride

  • Structure: Combines benzyl, phenyl, and diethylamino groups.
  • Synthesis Challenges : Multi-step synthesis involving protection/deprotection strategies due to competing functional groups .

Key Findings:

  • Steric Effects : Diethyl groups reduce reaction efficiency under ultrasonic conditions due to impaired cavitation dynamics .
  • Energy Source : Traditional heating remains superior for bulky amides, whereas ultrasound is viable for less hindered analogs.

Functional and Regulatory Differences

Table 2: Functional and Regulatory Profiles

Compound Key Application Regulatory Status Toxicity Profile
Carbonocyanidic amide, diethyl- Radiochemistry ([11C] labeling) Research-use only Limited data; presumed neurotoxic
DMAC Industrial solvent OSHA-regulated (PEL: 10 ppm) Hepatotoxic
N-Benzyl-2-(diethylamino)acetanilide Drug discovery Preclinical stage Moderate cytotoxicity

Q & A

What are the established synthesis pathways for diethyl carbonocyanidic amide, and how can researchers optimize reaction yields?

Classification: Basic Research Question
Methodological Answer:
Diethyl carbonocyanidic amide can be synthesized via nucleophilic acyl substitution, typically involving cyanamide derivatives and ethylating agents. A common approach is the reaction of cyanogen chloride with diethylamine under controlled alkaline conditions to minimize side reactions . To optimize yields, researchers should:

  • Monitor reaction kinetics using in situ spectroscopic techniques (e.g., FTIR) to track intermediate formation.
  • Adjust stoichiometric ratios of reactants to favor product formation, guided by Le Chatelier’s principle.
  • Employ temperature gradients to stabilize reactive intermediates, as excessive heat may degrade the product .

How can factorial design be applied to investigate the influence of variables (e.g., solvent polarity, catalyst loading) on the stability of diethyl carbonocyanidic amide?

Classification: Advanced Research Question
Methodological Answer:
A 2^k factorial design is ideal for systematically evaluating variables. For example:

  • Factors: Solvent polarity (high vs. low), catalyst concentration (0.5% vs. 2.0%), and temperature (25°C vs. 50°C).
  • Response Variables: Reaction yield, byproduct formation, and compound stability over time.
    Statistical tools like ANOVA can identify significant interactions between variables. Virtual simulations (e.g., COMSOL Multiphysics) may pre-screen conditions, reducing physical trial runs .

What spectroscopic and chromatographic techniques are most effective for characterizing diethyl carbonocyanidic amide, and how should data interpretation address potential ambiguities?

Classification: Basic Research Question
Methodological Answer:

  • NMR Spectroscopy: Use 13C^{13}\text{C}-NMR to confirm the cyano (C≡N) and amide (N–C=O) groups. 1H^1\text{H}-NMR can resolve ethyl group splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 141.066 for C₅H₉N₃O₂).
  • LC-MS: Coupling with reverse-phase chromatography helps detect impurities. Multivariate analysis (e.g., PCA) can resolve overlapping signals in complex matrices .
    For ambiguities, cross-validate with computational IR/Raman spectra (DFT calculations) .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, degradation kinetics) of diethyl carbonocyanidic amide?

Classification: Advanced Research Question
Methodological Answer:
Contradictions often arise from methodological differences. To address this:

  • Standardize Protocols: Replicate experiments under identical conditions (e.g., pH 7.0 buffer, inert atmosphere).
  • Data Reconciliation: Apply Bayesian statistical models to integrate disparate datasets, weighting studies with robust error reporting .
  • Cross-Validation: Compare experimental solubility data with COSMO-RS simulations to identify outliers .

What strategies are recommended for assessing the toxicological profile of diethyl carbonocyanidic amide in absence of comprehensive literature data?

Classification: Basic Research Question
Methodological Answer:

  • In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity.
  • Structure-Activity Relationships (SAR): Compare with structurally similar compounds (e.g., cyanoacetamide derivatives) to infer hazards .
  • Ecotoxicity Screening: Use Daphnia magna acute toxicity tests to evaluate environmental impact.

How can computational chemistry enhance the prediction of diethyl carbonocyanidic amide’s reactivity in novel reaction environments?

Classification: Advanced Research Question
Methodological Answer:

  • Quantum Mechanical Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways and transition states.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, identifying polar aprotic solvents (e.g., DMF) that stabilize intermediates .
  • Machine Learning (ML): Train ML models on existing kinetic data to predict optimal conditions for unexplored reactions .

What experimental and theoretical approaches are critical for elucidating the hydrolysis mechanism of diethyl carbonocyanidic amide under acidic vs. basic conditions?

Classification: Advanced Research Question
Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated water (D₂O) to distinguish between concerted and stepwise mechanisms.
  • pH-Rate Profiling: Measure rate constants across pH 2–12 to identify catalytically active species (e.g., H₃O⁺ or OH⁻).
  • Theoretical Studies: Compare experimental activation energies with those derived from transition state theory (TST) simulations .

How should researchers design a multidisciplinary study integrating synthetic chemistry, computational modeling, and toxicology for diethyl carbonocyanidic amide?

Classification: Advanced Research Question
Methodological Answer:
Adopt a convergence research framework:

Synthesis Team: Optimize routes using DOE (Design of Experiments) and characterize products.

Computational Team: Predict metabolite pathways via in silico tools (e.g., Schrödinger’s QikProp).

Toxicology Team: Validate predictions with in vitro assays.
Use platforms like LabArchives for real-time data sharing and AI-driven tools (e.g., Web of Science Research Assistant) to link findings to prior literature .

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